B1577129 Dermadistinctin-M

Dermadistinctin-M

Cat. No.: B1577129
Attention: For research use only. Not for human or veterinary use.
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Description

Dermadistinctin-M (DDM) is a member of the Host Defense Antimicrobial Peptides (HD-AMPs) family, specifically categorized as a Helical Amphipathic Antimicrobial Peptide (HA-RAMP). It is derived from amphibian skin secretions and exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa . Structurally, DDM is characterized by its α-helical conformation and amphipathic nature, which enables it to interact with microbial membranes, disrupt lipid bilayers, and induce cell lysis. Its sequence features, including cationic residues and hydrophobic domains, are critical for its mechanism of action and selectivity .

Properties

bioactivity

Antibacterial

sequence

ALWKTMLKKLGTMALHAGKAAFGAAADTISQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

DDM belongs to a broader class of HA-RAMPs, which share structural and functional similarities but differ in sequence specificity, potency, and target selectivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of DDM with HA-RAMPs

Compound Primary Source α-Helical Amphipathicity Key Residues Antimicrobial Spectrum Cytotoxicity (IC₅₀, μM) Reference
Dermadistinctin-M (DDM) Amphibian skin High Lys, Arg, Leu, Phe Broad-spectrum (bacteria, fungi) >100 (low)
Brevinin-2ISb (B2I) Frog secretions Moderate Gly, Val, Pro Gram-positive bacteria 20–50 (moderate)
Magainin 2 (MII) Xenopus laevis High Gly, Ile, Lys Gram-negative bacteria >200 (very low)
Ranatuerin-2G (R2G) Rana species High Ser, Ala, Arg Fungi, protozoa 50–100 (low)
Dermaseptin S4 (DS4) Phyllomedusa species Moderate Trp, Lys, Val Broad-spectrum 10–30 (high)

Key Findings from Comparative Studies

Structural Determinants of Activity :

  • DDM’s high α-helical amphipathicity and cationic charge density (due to Lys and Arg residues) enhance its membrane penetration efficiency compared to Brevinin-2ISb, which has a lower helical propensity and higher cytotoxicity .
  • Unlike Magainin 2, which predominantly targets Gram-negative bacteria, DDM exhibits broader efficacy due to its balanced hydrophobic and cationic domains .

Selectivity and Toxicity: DDM demonstrates lower cytotoxicity (IC₅₀ >100 μM) compared to Dermaseptin S4 (IC₅₀ 10–30 μM), likely due to reduced non-specific interactions with mammalian cell membranes . Ranatuerin-2G shows higher specificity for fungal membranes but weaker antibacterial activity than DDM, attributed to its unique Ser/Ala-rich motif .

Mechanistic Differences :

  • While DDM and Magainin 2 both disrupt microbial membranes via the "carpet model," DDM’s Leu/Phe-rich hydrophobic face enables deeper lipid bilayer insertion, enhancing pore stability .
  • Brevinin-2ISb employs a proline hinge to adopt flexible conformations, enabling activity against drug-resistant strains but increasing host cell toxicity .

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